![molecular formula C25H22ClN5O4 B2769422 8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896300-58-6](/img/no-structure.png)
8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups, including a methoxyphenyl group, a butanone group, and an imidazopurinedione group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would typically be determined experimentally .Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
The compound has been synthesized as part of a broader group of imidazo[2,1-f]purine derivatives, focusing on their potential pharmacological applications. Studies have evaluated the synthesis methodologies, structural analogs, and preliminary pharmacological evaluation of these compounds. For example, research into imidazo[2,1-f]purine-2,4-dione derivatives has explored their serotonin receptor affinities and potential as anxiolytic and antidepressant agents. These studies highlight the chemical's relevance in developing new therapeutic agents with specific receptor target activities (Zagórska et al., 2009; Zagórska et al., 2016).
Molecular Modeling and Drug Design
The compound has also been part of studies focusing on molecular modeling and drug design, particularly in the context of identifying new compounds with potential anxiolytic or antidepressant activity. Through structure-activity relationship analyses and docking studies, researchers have been able to pinpoint structural features critical for receptor affinity and selectivity, aiding in the design of novel therapeutic agents (Zagórska et al., 2015).
Chemical Synthesis and Reagent Development
In addition to pharmacological studies, the compound has been involved in research focused on its chemical synthesis and the development of new reagents for regioselective synthesis. This includes exploring versatile reagents for synthesizing purine analogs and related compounds, demonstrating the compound's utility in advancing synthetic organic chemistry methodologies (Ostrovskyi et al., 2011).
Photophysical and Spectral Properties
Research has also delved into the spectral and photophysical properties of imidazo[2,1-f]purine derivatives, which is crucial for understanding their behavior in different environments and potential applications in photodynamic therapy or as photophysical probes (Wenska et al., 2004).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
896300-58-6 |
|---|---|
Nom du produit |
8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
Formule moléculaire |
C25H22ClN5O4 |
Poids moléculaire |
491.93 |
Nom IUPAC |
6-(3-chloro-4-methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H22ClN5O4/c1-14(15(2)32)30-23(33)21-22(28(3)25(30)34)27-24-29(21)13-19(16-8-6-5-7-9-16)31(24)17-10-11-20(35-4)18(26)12-17/h5-14H,1-4H3 |
Clé InChI |
ICXNVFDTFUAUMS-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C)N1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=C(C=C4)OC)Cl)C5=CC=CC=C5)N(C1=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2769339.png)
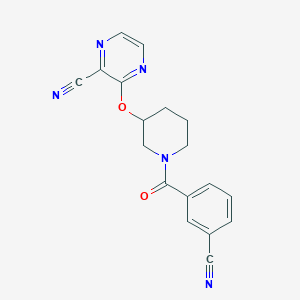
![(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-butyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2769342.png)
![Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2769344.png)
![N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide](/img/structure/B2769346.png)
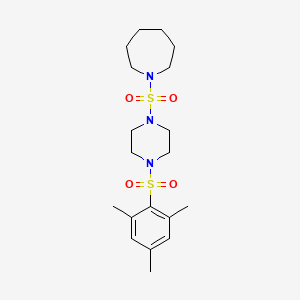
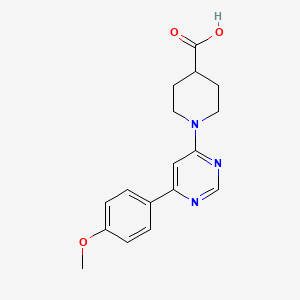
![(5Z)-3-[2-(4-hydroxyphenyl)ethyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2769352.png)
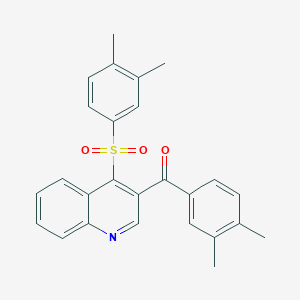
![Potassium;2-[(4-chlorophenyl)carbamoylamino]acetate](/img/structure/B2769356.png)
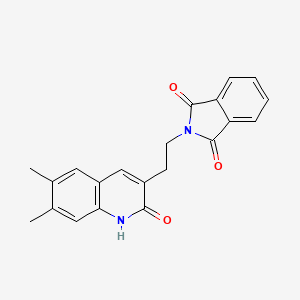
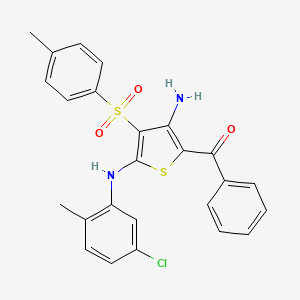
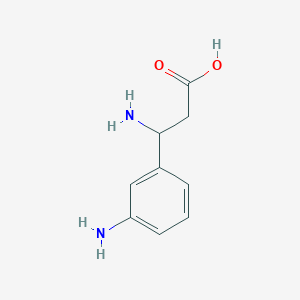
![7-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2769360.png)